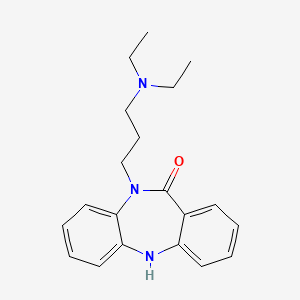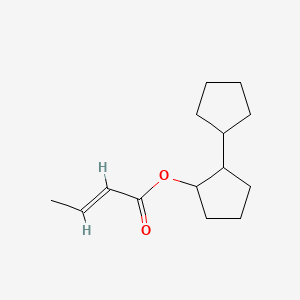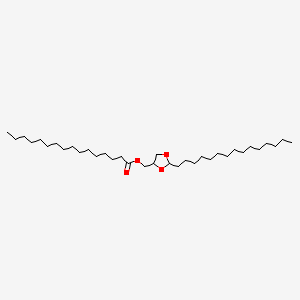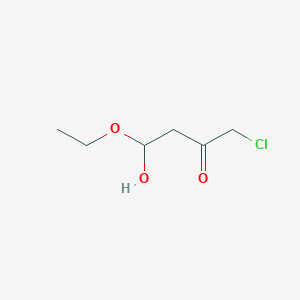
2-Butanone, 1-chloro-4-ethoxy-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- is an organic compound with the molecular formula C6H11ClO3. This compound is characterized by the presence of a butanone backbone with chloro, ethoxy, and hydroxy substituents. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- can be achieved through several methods. One common approach involves the chlorination of 4-ethoxy-4-hydroxybutanone. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chloro, ethoxy, and hydroxy functional groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanone,1-chloro-4-ethoxy-4-hydroxy- involves its interaction with specific molecular targets. The chloro, ethoxy, and hydroxy groups can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
2-Butanone,1-chloro-4-methoxy-4-hydroxy-: Similar structure but with a methoxy group instead of an ethoxy group.
2-Butanone,1-bromo-4-ethoxy-4-hydroxy-: Similar structure but with a bromo group instead of a chloro group.
2-Butanone,1-chloro-4-ethoxy-4-methoxy-: Similar structure but with both ethoxy and methoxy groups.
Uniqueness
2-Butanone,1-chloro-4-ethoxy-4-hydroxy- is unique due to the specific combination of chloro, ethoxy, and hydroxy functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
Molecular Formula |
C6H11ClO3 |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-chloro-4-ethoxy-4-hydroxybutan-2-one |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h6,9H,2-4H2,1H3 |
InChI Key |
BHUGTSWSJBTNKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



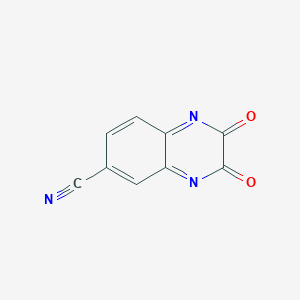

![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
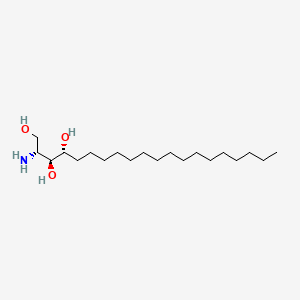
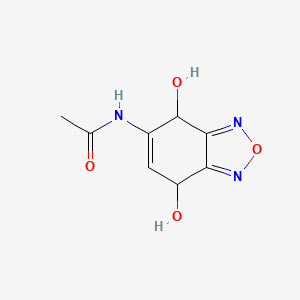
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
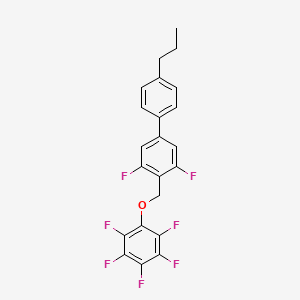
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
